molecular formula C13H11NO4S B13142519 2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylicacid

2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylicacid

Cat. No.: B13142519
M. Wt: 277.30 g/mol
InChI Key: YNCSFNDSMZPYBM-UHFFFAOYSA-N
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Description

2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a hydroxyphenyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-acetyl-4-hydroxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 5-position of the thiazole ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted thiazole compounds.

Scientific Research Applications

2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity against various bacterial strains.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. The compound’s antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl group and exhibit comparable biological activities.

    Thiazole derivatives: Other thiazole-based compounds also display antimicrobial and antioxidant properties.

Uniqueness

2-(3-Acetyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

2-(3-acetyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H11NO4S/c1-6-11(13(17)18)19-12(14-6)8-3-4-10(16)9(5-8)7(2)15/h3-5,16H,1-2H3,(H,17,18)

InChI Key

YNCSFNDSMZPYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)O)C(=O)C)C(=O)O

Origin of Product

United States

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